molecular formula C23H12ClN3O5 B12722371 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- CAS No. 115410-28-1

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro-

Cat. No.: B12722371
CAS No.: 115410-28-1
M. Wt: 445.8 g/mol
InChI Key: RFTFULHGAOFKIV-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- typically involves multi-step organic reactions. The starting materials often include benzopyran and benzodiazepine derivatives, which undergo various chemical transformations such as nitration, chlorination, and benzoylation under controlled conditions. Common reagents used in these reactions include nitric acid, thionyl chloride, and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert nitro groups to amines or other reduced forms.

    Substitution: Halogenation and other substitution reactions can modify the benzene rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents like chlorine or bromine, and catalysts such as iron or aluminum chloride, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development or biochemical studies.

Medicine

Medicinally, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-anxiety effects. Research in this area could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to receptor sites, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Compounds like diazepam and lorazepam share structural similarities but lack the benzopyran fusion.

    Benzopyrans: Compounds such as coumarins and flavonoids have the benzopyran structure but do not include the benzodiazepine moiety.

Uniqueness

The uniqueness of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- lies in its fused benzopyran and benzodiazepine structure, which may confer distinct chemical and biological properties not found in other compounds.

Properties

CAS No.

115410-28-1

Molecular Formula

C23H12ClN3O5

Molecular Weight

445.8 g/mol

IUPAC Name

6-benzoyl-2-chloro-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C23H12ClN3O5/c24-14-6-9-20-16(10-14)21(28)17-12-25-18-11-15(27(30)31)7-8-19(18)26(23(17)32-20)22(29)13-4-2-1-3-5-13/h1-12H

InChI Key

RFTFULHGAOFKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC4=C2OC5=C(C4=O)C=C(C=C5)Cl

Origin of Product

United States

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